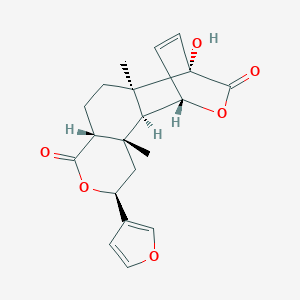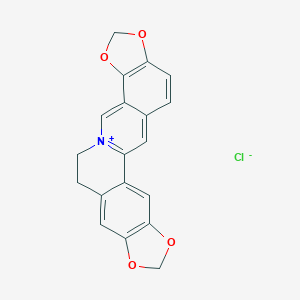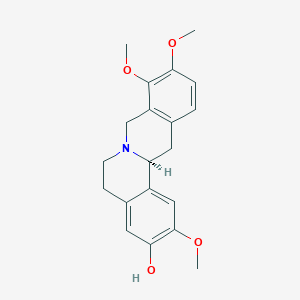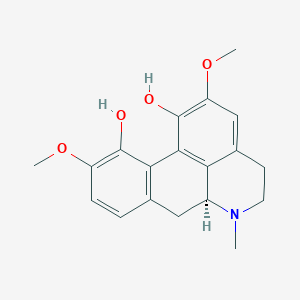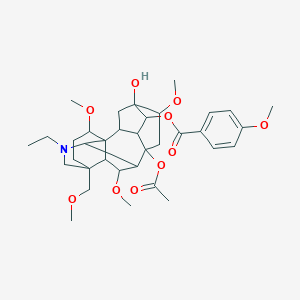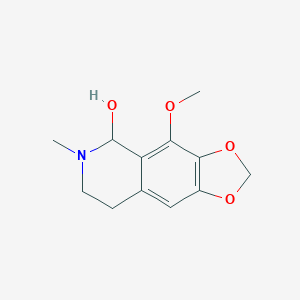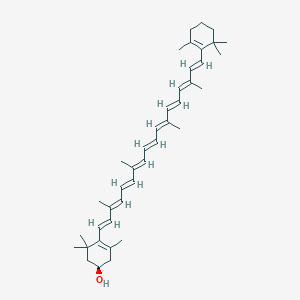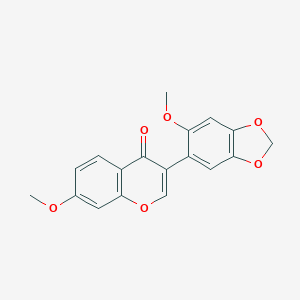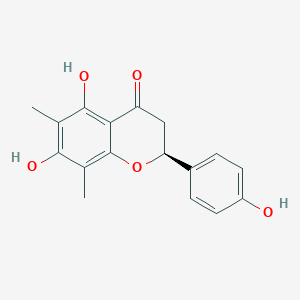
Farrerol
Descripción general
Descripción
Farrerol es una flavanona natural aislada de la hierba tradicional china Rhododendron dauricum L. (Ericaceae). Es conocida por sus propiedades para reducir la flema y aliviar la tos, y se utiliza ampliamente en China para tratar la bronquitis y el asma . This compound exhibe una gama de actividades farmacológicas, que incluyen efectos antiinflamatorios, antioxidantes, vasoactivos, antitumorales y antimicrobianos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Farrerol se puede sintetizar a través de varias reacciones químicas que involucran precursores de flavanona. Un método común implica la ciclización de las chalconas en condiciones ácidas o básicas para formar la estructura de flavanona. Las condiciones de reacción suelen incluir el uso de catalizadores como ácidos de Lewis o bases para facilitar el proceso de ciclización .
Métodos de Producción Industrial: La producción industrial de this compound implica la extracción del compuesto de Rhododendron dauricum L. utilizando solventes como etanol o metanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar el this compound en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones: Farrerol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción, sustitución y conjugación. Estas reacciones son esenciales para su metabolismo y actividades farmacológicas .
Reactivos y Condiciones Comunes:
Oxidación: this compound se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.
Reducción: La reducción de this compound se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales en this compound por otros grupos utilizando reactivos como halógenos o agentes alquilantes.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen metabolitos oxidados, reducidos, sustituidos y conjugados de this compound. Estos metabolitos juegan un papel crucial en sus efectos farmacológicos .
Aplicaciones Científicas De Investigación
Farrerol tiene una amplia gama de aplicaciones de investigación científica en varios campos:
Mecanismo De Acción
Farrerol ejerce sus efectos a través de varios objetivos y vías moleculares:
Efectos Antiinflamatorios: this compound inhibe la producción de citoquinas proinflamatorias como la interleucina-6, la interleucina-1 beta y el factor de necrosis tumoral alfa.
Efectos Antioxidantes: this compound aumenta la actividad de las enzimas antioxidantes como la superóxido dismutasa y la glutatión peroxidasa.
Efectos Vasoactivos: this compound modula la expresión de moléculas vasoactivas como la óxido nítrico sintasa endotelial y la proteína quinasa dependiente de calcio / calmodulina.
Efectos Antitumorales: this compound induce la apoptosis en las células cancerosas regulando la expresión de proteínas proapoptóticas y antiapoptóticas.
Efectos Antimicrobianos: this compound exhibe actividad antibacteriana al aumentar la producción de óxido nítrico y la actividad del factor nuclear-kappa B.
Comparación Con Compuestos Similares
Farrerol se compara con otras flavanonas similares, destacando su singularidad:
Compuestos Similares: Naringenina, hesperetina y eriodictiol son flavanonas con estructuras y propiedades farmacológicas similares.
Singularidad: La combinación única de efectos antiinflamatorios, antioxidantes, vasoactivos, antitumorales y antimicrobianos de this compound lo diferencia de otras flavanonas.
Propiedades
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOLQACRGJEHX-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947026 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24211-30-1 | |
| Record name | (-)-Farrerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24211-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does farrerol exert its anti-inflammatory effects?
A1: this compound demonstrates anti-inflammatory activity by inhibiting several key signaling pathways and mediators. [1-4, 6] These include: * Cytokines: Reducing the production of pro-inflammatory cytokines like IL-6, IL-8, IL-1β, and TNF-α. [1-4, 6] * Signaling Pathways: Suppressing the activation of NF-κB, JNK1/2, AKT, PI3K, ERK1/2, p38 MAPK, and Keap-1 pathways. [1-4, 6] * Inflammatory Mediators: Inhibiting the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2). [1-4, 6] * TGF-β1: Downregulating TGF-β1, a key mediator involved in fibrosis. []
Q2: What is the role of this compound in combating oxidative stress?
A2: this compound exhibits potent antioxidant activity through multiple mechanisms: [3, 7-9, 15, 29] * Nrf2 Activation: Activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). [7-9, 15, 29] * ROS Scavenging: Directly scavenging reactive oxygen species (ROS) and reducing malondialdehyde (MDA) levels. [, , ] * Enhancing Antioxidant Defenses: Increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). [, ] * NOX4 Inhibition: Suppressing the activity of NADPH oxidase type 4 (NOX4), a major source of ROS. [, ]
Q3: How does this compound interact with GSK-3β and what are the implications?
A3: this compound directly targets and inhibits glycogen synthase kinase 3β (GSK-3β), a negative regulator of Nrf2. [] This inhibition occurs through: * Phosphorylation: Inducing an inhibitory phosphorylation of GSK-3β at Ser9. [] * Nrf2 Activation: Inhibiting GSK-3β leads to the nuclear translocation of Nrf2, ultimately increasing the expression of antioxidant enzymes like HO-1 and NQO1. []
Q4: What are the effects of this compound on cell cycle progression?
A4: this compound has been shown to induce cell cycle arrest in various cancer cell lines. [, , ] Specifically: * G0/G1 Arrest: Observed in human gastric carcinoma cells (SGC7901), potentially mediated by sustained ERK activation and upregulation of p27KIP1. [] * G2/M Arrest: Observed in human ovarian cancer cells (SKOV3), associated with alterations in the expression of cell cycle regulatory proteins like CDKs and cyclins. []
Q5: How does this compound induce apoptosis in cancer cells?
A5: this compound demonstrates pro-apoptotic effects in different cancer cell types through the following mechanisms: [, , ] * Mitochondrial Pathway: Inducing mitochondrial membrane potential disruption, cytochrome c release, and activation of caspase-9 and caspase-3. [] * Bcl-2 Family Regulation: Downregulating anti-apoptotic Bcl-2 expression and increasing pro-apoptotic Bax expression. [, ] * ERK/MAPK Pathway: Activating the ERK/MAPK pathway, leading to increased expression of pro-apoptotic proteins like caspase-3 and PARP. []
Q6: What is the role of this compound in regulating vascular tone?
A6: this compound exhibits vasorelaxant properties, primarily through endothelium-independent mechanisms: [, ] * Calcium Influx Inhibition: Reducing intracellular calcium levels in vascular smooth muscle cells (VSMCs) by suppressing calcium influx via L-type voltage-gated calcium channels (LVGC). [] * Gene Expression Modulation: Inducing changes in gene expression profiles in the aorta, affecting pathways related to vascular smooth muscle contraction, calcium signaling, and the renin-angiotensin system. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C16H14O5, and its molecular weight is 286.28 g/mol. [, ]
Q8: What spectroscopic data is available to characterize this compound?
A8: Various spectroscopic techniques are employed to characterize this compound: [, ] * Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. * Nuclear Magnetic Resonance (NMR): Offers detailed structural information by analyzing the magnetic properties of atomic nuclei. * Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.
Q9: How do structural modifications of this compound impact its vasorelaxant activity?
A9: Structure-activity relationship studies on this compound derivatives have identified key structural features that influence vasorelaxant activity: [] * B Ring Substituents: Electron-withdrawing groups at the ortho position of the phenyl group (ring B) enhance vasorelaxation, while hydroxyl or methoxy groups are unfavorable. * Para Position: Electron-donating groups at the para position of ring B increase activity. * Heterocyclic B Ring: Replacing the phenyl ring B with a heterocycle weakens vasorelaxation.
Q10: What is known about the pharmacokinetics of this compound?
A10: A sensitive UHPLC-MS/MS method has been developed to quantify this compound in rat plasma, enabling pharmacokinetic studies. [] These studies can provide information on absorption, distribution, metabolism, and excretion (ADME) of this compound.
Q11: What are the main metabolic pathways of this compound?
A11: Studies using ultra-high performance liquid chromatography coupled with mass spectrometry have identified various metabolic pathways for this compound in rats, both in vivo and in vitro: [] * Phase I Metabolism: Oxidation, reduction, and (de)methylation. * Phase II Metabolism: Glucuronidation, sulfation, N-acetylation, and N-acetylcysteine conjugation.
Q12: What in vitro models have been used to study the effects of this compound?
A12: Various cell lines have been used to investigate the biological activities of this compound, including: * RAW264.7 cells: A mouse macrophage cell line used to study anti-inflammatory effects. [, ] * BV-2 cells: A mouse microglial cell line used to investigate neuroprotective effects. [] * Human umbilical vein endothelial cells (HUVECs): Used to assess potential vascular toxicity. [] * SGC7901 cells: A human gastric cancer cell line used to study anti-cancer effects. [, ] * EA.hy926 cells: A human endothelium-derived cell line used to study protective effects against oxidative stress. [, ] * 3T3-L1 cells: A mouse preadipocyte cell line used to study effects on adipogenesis. []
Q13: What animal models have been employed in this compound research?
A13: this compound's therapeutic potential has been investigated in various animal models, including: * TNBS-induced colitis: A mouse model used to study the effects of this compound on inflammatory bowel disease (IBD). [] * CFA-induced arthritis: A rat model used to evaluate the anti-arthritic effects of this compound. [] * STZ-induced diabetic hepatopathy: A rat model used to study the protective effects of this compound against diabetic complications. [] * LPS-induced mastitis: A mouse model used to investigate the anti-inflammatory effects of this compound in mastitis. [] * Cisplatin-induced nephrotoxicity: A mouse model used to study the renal protective effects of this compound. [, ] * APAP-induced hepatotoxicity: A mouse model used to explore the hepatoprotective effects of this compound. [] * OVA-induced allergic asthma: A mouse model used to investigate the anti-asthmatic effects of this compound. [] * Spontaneously hypertensive rats: Used to study the effects of this compound on blood pressure and gene expression in the aorta. [] * Angiotensin II-induced cardiac remodeling: A mouse model used to investigate the cardioprotective effects of this compound. [] * Collagenase-induced tendinopathy: A rat model used to study the effects of this compound on tendon injury. [] * Hypoxic-ischemic encephalopathy: A neonatal rat model used to investigate the neuroprotective effects of this compound. []
Q14: What analytical methods are used to quantify this compound in plant materials and biological samples?
A14: Several analytical techniques are employed for this compound quantification: * High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying this compound in plant materials and biological samples. [, , , ] * Ultra-High Performance Liquid Chromatography (UHPLC): Offers improved resolution and sensitivity for analyzing this compound in complex matrices like plasma. [] * Mass Spectrometry (MS): Coupled with HPLC or UHPLC, MS provides high sensitivity and selectivity for this compound detection and quantification. [, ]
Q15: How is the quality of this compound controlled?
A15: Quality control of this compound involves various measures to ensure its consistency, safety, and efficacy: * Source Material Control: Selecting high-quality plant materials with standardized this compound content. * Extraction and Purification Optimization: Employing efficient and reproducible extraction and purification methods. * Analytical Method Validation: Validating analytical methods for accuracy, precision, specificity, linearity, range, robustness, and stability. [, ] * Reference Standards: Utilizing certified reference standards for this compound quantification. * Storage and Handling Guidelines: Implementing appropriate storage and handling procedures to maintain stability.
Q16: Does this compound interact with DNA?
A16: Yes, research suggests that this compound can interact with DNA: * Intercalation: Spectroscopic studies indicate that this compound can intercalate into DNA base pairs. [] * Metal Ion Influence: The presence of metal ions like Cu2+, Co2+, and Mg2+ can influence the interaction between this compound and DNA. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)

